7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE
Overview
Description
7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE is a heterocyclic compound that features a unique fusion of oxadiazole and diazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a suitable hydrazine derivative with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive agent, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE include:
1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound shares a similar diazepine ring structure but differs in the fused heterocyclic system.
3-Bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one: This compound has a similar core structure but includes a bromine substituent and a different fused ring system.
Properties
IUPAC Name |
7-methyl-4,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-3-2-4(11)8-6-5(7-3)9-12-10-6/h3H,2H2,1H3,(H,7,9)(H,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFSKEHBGXYVIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=NON=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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